molecular formula C15H11ClN2O B3051294 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 327091-71-4

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No. B3051294
CAS RN: 327091-71-4
M. Wt: 270.71 g/mol
InChI Key: ZMPOFUBYVROQLI-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one, also known as Clonazolam, is a benzodiazepine derivative that has gained popularity in scientific research due to its unique properties. This compound is structurally similar to other benzodiazepines, such as Alprazolam and Diazepam, but has been found to have a much higher potency.

Mechanism Of Action

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one acts by enhancing the activity of the neurotransmitter GABA in the brain. This leads to an increase in inhibitory neurotransmission, which results in the anxiolytic, hypnotic, and anticonvulsant effects observed.
Biochemical and Physiological Effects:
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant effects, which make it a promising candidate for the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one in lab experiments is its high potency, which allows for smaller doses to be used. This can reduce the amount of compound needed for experiments, which can be cost-effective. However, one limitation is that 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one is a controlled substance and can be difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research involving 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one. One area of interest is its potential as a treatment for anxiety and sleep disorders. Further studies are needed to determine the safety and efficacy of this compound for these indications. Additionally, more research is needed to understand the long-term effects of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one on the brain and body.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic, hypnotic, and anticonvulsant properties, which make it a promising candidate for the treatment of anxiety and sleep disorders.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPOFUBYVROQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407222
Record name 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one

CAS RN

327091-71-4
Record name 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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